1,2,3-Benzothiadiazole-5-carboxaldehyde
Overview
Description
1,2,3-Benzothiadiazole-5-carboxaldehyde is a chemical compound with the molecular formula C7H4N2OS. It is a derivative of benzothiadiazole, characterized by the presence of a carboxaldehyde group at the 5-position of the benzothiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with sodium nitrite in the presence of hydrochloric acid, followed by oxidation with potassium permanganate. This method yields the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Benzothiadiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 1,2,3-Benzothiadiazole-5-carboxylic acid.
Reduction: 1,2,3-Benzothiadiazole-5-methanol.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
1,2,3-Benzothiadiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3-Benzothiadiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzothiadiazole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparison with Similar Compounds
1,2,3-Benzothiadiazole: The parent compound without the carboxaldehyde group.
2,1,3-Benzothiadiazole: A structural isomer with different electronic properties.
1,2,4-Benzothiadiazole: Another isomer with distinct chemical behavior.
Uniqueness: 1,2,3-Benzothiadiazole-5-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and material science .
Properties
IUPAC Name |
1,2,3-benzothiadiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKIBIZZLRPKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594245 | |
Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-15-5 | |
Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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